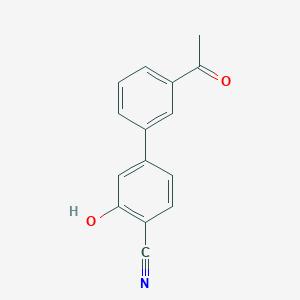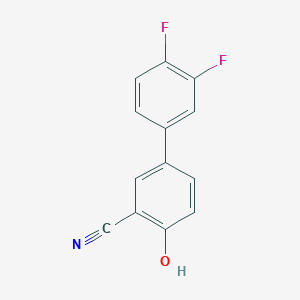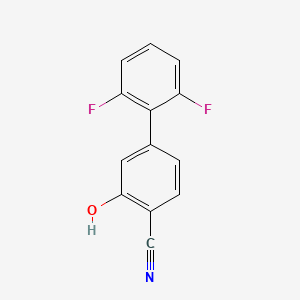
5-(3-Acetylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetylphenyl)-2-cyanophenol, 95% (5-APC-2-CN) is a chemical compound that has recently gained attention for its potential use in various scientific research applications. This compound is a derivative of phenol, an aromatic hydrocarbon, and is composed of a benzene ring with a hydroxyl group and a cyano group attached. It is a white solid at room temperature and has a melting point of 118°C. 5-APC-2-CN has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in research.
科学研究应用
5-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to have a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldehyde oxidase (AOX). In addition, it has been used in studies of the regulation of gene expression, as well as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
作用机制
The mechanism of action of 5-(3-Acetylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including COX-2, LOX, and AOX. These enzymes are involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators, which are thought to be involved in the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. In addition, it has been found to inhibit the growth of several types of cancer cells, as well as to reduce inflammation in animal models.
实验室实验的优点和局限性
The use of 5-(3-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages, including its relatively simple synthesis, its ability to inhibit several enzymes, and its potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the lack of data regarding its long-term effects.
未来方向
The potential future directions for 5-(3-Acetylphenyl)-2-cyanophenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses in the laboratory. Finally, further research into its synthesis and purification methods may be necessary in order to optimize its use in laboratory experiments.
合成方法
5-(3-Acetylphenyl)-2-cyanophenol, 95% can be synthesized from phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70°C and a pH of 11.5 in the presence of an acid catalyst. The reaction proceeds in several steps, including the formation of an intermediate compound, the addition of the cyano group, and the formation of the final product. The reaction is relatively simple and can be completed in a few hours.
属性
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOYPRCVJMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684744 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261974-50-8 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














